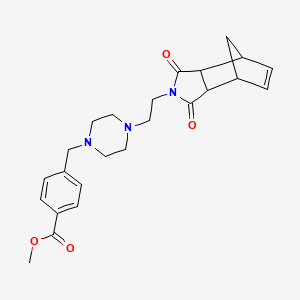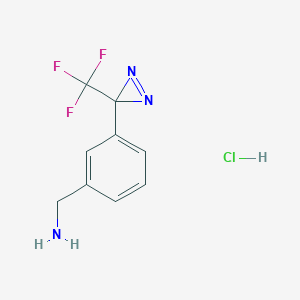
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, also known as PTSP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PTSP belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
Mechanism of Action
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes, including acid-base balance, respiration, and bone remodeling. N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide binds to the active site of CA and forms a stable complex, thereby inhibiting the enzyme's activity. This, in turn, leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide, which ultimately results in the desired therapeutic effect.
Biochemical and Physiological Effects:
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell proliferation, improvement of glucose metabolism, and attenuation of the inflammatory response. N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide also has a potent analgesic effect, which has been attributed to its ability to inhibit the activity of CA in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in laboratory experiments is its high potency and specificity towards CA. N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to be a highly effective inhibitor of CA, with an IC50 value of 0.1 nM. However, one of the limitations of using N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in laboratory experiments is its relatively low solubility in water, which can make it difficult to prepare solutions of the desired concentration.
Future Directions
There are several potential future directions for research on N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the exploration of the therapeutic potential of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide in other diseases, such as osteoporosis and epilepsy. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide, which could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with p-toluenesulfonyl chloride, followed by the addition of benzylamine and subsequent deprotection of the sulfonamide group. The final product is obtained as a white crystalline solid with a melting point of 176-178°C.
Scientific Research Applications
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. In cancer research, N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In diabetes research, N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to improve glucose tolerance and insulin sensitivity by modulating the activity of key enzymes involved in glucose metabolism. In inflammation research, N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby attenuating the inflammatory response.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide involves the reaction of benzylamine, p-toluenesulfonyl chloride, 3-methyl-1H-pyrazole-4-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is then treated with acetic anhydride and pyridine to form the final compound.", "Starting Materials": ["Benzylamine", "p-toluenesulfonyl chloride", "3-methyl-1H-pyrazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "Dichloromethane or dimethylformamide (DMF)", "Acetic anhydride", "Pyridine"], "Reaction": ["Step 1: Dissolve 3-methyl-1H-pyrazole-4-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dichloromethane or dimethylformamide (DMF).", "Step 2: Add p-toluenesulfonyl chloride to the reaction mixture and stir for several hours at room temperature.", "Step 3: Add benzylamine to the reaction mixture and stir for several hours at room temperature.", "Step 4: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 5: Dissolve the resulting product in a mixture of acetic anhydride and pyridine and stir for several hours at room temperature.", "Step 6: Filter the resulting product and wash with a solvent such as dichloromethane or diethyl ether.", "Step 7: Recrystallize the final product from a suitable solvent such as ethanol or methanol."] } | |
CAS RN |
1322723-59-0 |
Product Name |
N-benzyl-3-methyl-5-(N-(p-tolyl)sulfamoyl)-1H-pyrazole-4-carboxamide |
Molecular Formula |
C19H20N4O3S |
Molecular Weight |
384.45 |
IUPAC Name |
N-benzyl-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O3S/c1-13-8-10-16(11-9-13)23-27(25,26)19-17(14(2)21-22-19)18(24)20-12-15-6-4-3-5-7-15/h3-11,23H,12H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
IBMKNQYOXJFPMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NCC3=CC=CC=C3)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[Cyclobutyl(pyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2411991.png)
![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2411995.png)
![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]aniline](/img/structure/B2411996.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B2411997.png)


![3-(4-Ethoxyphenyl)-2-(1-phenylethylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2412000.png)

![3-(4-fluorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412007.png)

![5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B2412009.png)
![(2E)-4-{[6-acetyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B2412011.png)